Cefoxitin sodium
Overview
Description
Cefoxitin sodium is a semi-synthetic, broad-spectrum antibiotic for parenteral administration. It is derived from cephamycin C, which is produced by the bacterium Streptomyces lactamdurans. This compound is used for the treatment of serious bacterial infections, such as urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Mechanism of Action
Target of Action
Cefoxitin sodium, a semi-synthetic, broad-spectrum antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall, playing a significant role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound operates by binding to the PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, leading to the inhibition of cell wall synthesis .
Pharmacokinetics
This compound exhibits rapid distribution into the plasma and tissue fluids following intravenous administration . Approximately 85% of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations . The renal clearance is greater than 250 ml/min/1.73 m^2 . Probenecid, when administered concurrently, decreases the excretion rate and increases the serum half-life of cefoxitin .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis , leading to cell lysis . This bactericidal action makes this compound effective against a broad range of gram-negative and gram-positive bacteria, including some strains of anaerobic bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug should be avoided from exposure to temperatures >50°C (122°F) as it may affect its stability . Additionally, the drug’s effectiveness can be influenced by the presence of beta-lactamases produced by certain bacteria, although this compound shows a high degree of stability in the presence of these enzymes .
Biochemical Analysis
Biochemical Properties
Cefoxitin sodium is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs) or transpeptidases . By binding to PBPs, this compound prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This action results in the death of the bacterial cells . It is effective against both gram-positive and gram-negative bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to penicillin-binding proteins, or transpeptidases . By binding to these proteins, this compound prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .
Temporal Effects in Laboratory Settings
This compound exhibits apparent first-order decomposition in water at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, this compound loses about 10% of its activity in 2 days at 25 degrees Celsius .
Dosage Effects in Animal Models
In animal models, the dosage effects of this compound vary. For dogs and cats, the dosage is 20-30 mg/kg, administered intravenously every 6-8 hours .
Metabolic Pathways
This compound is minimally metabolized . Approximately 85 percent of this compound is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations .
Transport and Distribution
This compound is widely distributed to body tissues and fluids, including pleural and joint fluids, and is detectable in antibacterial concentrations in bile .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefoxitin sodium involves several steps:
Preparation of Sodium-Forming Agent Solution: This involves controlling the temperature and preparing a solution of the sodium-forming agent.
Dissolution and Decolorization: Acetone and methyl alcohol are added to a reaction tank, cooled, and stirred under nitrogen protection. Cefoxitin acid is added until it dissolves, followed by activated carbon for decolorization. The mixture is then filtered, and the solvent is mixed and washed.
Crystallization: The temperature of the crystallization tank, stirring speed, and nitrogen pressure are controlled. The sodium-forming agent solution is added dropwise, followed by acetone according to a feeding rate form.
Filtration and Drying: The crystalline liquid is filtered and dried, followed by detection and discharge.
Industrial Production Methods
Industrial production methods for this compound involve similar steps as the synthetic routes but on a larger scale. The process includes bottle washing, rubber plug treating, aluminum cap treating, this compound separate loading, and capping to obtain this compound for injection .
Chemical Reactions Analysis
Cefoxitin sodium undergoes various chemical reactions:
Oxidation and Reduction: this compound is stable under normal conditions but can undergo oxidation and reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Decomposition: this compound exhibits apparent first-order decomposition in water at pH 3-9, with maximum stability at pH 5-7.
Scientific Research Applications
Cefoxitin sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses and studies.
Biology: this compound is used in microbiological studies to understand bacterial resistance mechanisms.
Comparison with Similar Compounds
Cefoxitin sodium is often compared with other cephalosporin antibiotics, such as cefazolin. Both antibiotics are effective against Gram-negative and Gram-positive bacteria, but this compound has a broader spectrum of activity and higher resistance to beta-lactamases . Similar compounds include:
This compound is unique due to its high stability in the presence of beta-lactamases and its broad-spectrum activity against various bacterial strains .
Properties
CAS No. |
33564-30-6 |
---|---|
Molecular Formula |
C16H17N3NaO7S2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1 |
InChI Key |
MRJZOFPLZPTXGN-XMZRARIVSA-N |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+] |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na] |
Appearance |
White to off-white solid powder. |
33564-30-6 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefoxitin Sodium; Cefoxitin sodium salt; Cenomycin; Betacef; Merxin; MK306; MSD Brand of Cefoxitin Sodium; Sodium, Cefoxitin; Merck Brand of Cefoxitin Sodium; Merck Frosst Brand of Cefoxitin Sodium; Merck Sharp and Dohme Brand of Cefoxitin Sodium; MK 306; MK-306; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefoxitin sodium exert its antibacterial activity?
A1: this compound, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycans, the building blocks of the bacterial cell wall. [] This leads to a weakened cell wall, ultimately causing bacterial lysis and death. []
Q2: What is the stability of this compound in common intravenous solutions?
A2: this compound exhibits robust stability in frequently used intravenous solutions such as 5% dextrose injection and 0.9% sodium chloride injection. [, , , , ] Studies using high-performance liquid chromatography (HPLC) have demonstrated that this compound retains over 90% of its initial concentration in these solutions for at least 24 hours at room temperature and even longer at refrigerated temperatures. [, , , , ]
Q3: Can this compound be frozen and thawed without compromising its stability?
A3: Research suggests that cefazolin sodium, this compound, and ceftazidime, when admixed with sterile water for injection, demonstrate stability after being frozen at -20°C for 30 days, thawed at 5°C for four days, and then pumped at 37°C for one day. [] This finding has practical implications for the storage and administration of these antibiotics.
Q4: How does the physical form of this compound influence its stability?
A5: Amorphous this compound has been shown to be less stable than its crystalline counterpart. [] This difference in stability highlights the importance of controlling the solid-state form during the manufacturing process to ensure optimal drug product stability.
Q5: What strategies are employed to enhance the stability of this compound formulations?
A6: Researchers and manufacturers often explore various approaches to optimize the stability of this compound, such as adjusting the pH of the formulation, incorporating stabilizers, controlling oxygen levels, and refining crystallization conditions during production. [, ]
Q6: What analytical techniques are employed to quantify this compound in pharmaceutical formulations?
A6: Several analytical methods are utilized to quantify this compound in pharmaceutical formulations. These include:
Q7: What are the key parameters considered in the validation of analytical methods for this compound?
A7: The validation of analytical methods for pharmaceuticals, including this compound, is crucial to ensure accuracy, precision, and reliability. Key parameters include:
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of this compound that can be reliably detected and quantified, respectively. [, , , ]
Q8: How are residual solvents monitored in this compound raw materials?
A9: Headspace gas chromatography (GC) is commonly used to determine the levels of residual solvents, such as methanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran, in this compound raw materials. [, ] This technique plays a crucial role in ensuring the quality and safety of the final drug product.
Q9: What are the known mechanisms of bacterial resistance to this compound?
A10: Bacterial resistance to this compound can develop through various mechanisms, primarily the production of beta-lactamases. [] These enzymes can hydrolyze the beta-lactam ring of cefoxitin, rendering it ineffective. [] Other mechanisms include alterations in PBPs, reducing cefoxitin's binding affinity, and decreased permeability of the bacterial outer membrane, limiting drug entry. []
Q10: Have there been studies investigating targeted delivery strategies for this compound?
A11: While traditional administration methods are common for this compound, research has explored its use in peritoneal dialysis fluid. [] This approach aims to achieve therapeutic drug concentrations directly at the site of infection in patients undergoing peritoneal dialysis, potentially improving treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.